molecular formula C21H14ClF3N2O B2631720 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile CAS No. 339020-06-3

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile

Cat. No.: B2631720
CAS No.: 339020-06-3
M. Wt: 402.8
InChI Key: RBXOGBNPLOKCCQ-UHFFFAOYSA-N
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Description

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is known to enhance the biological activity of molecules, making it significant in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of trichloromethyl-pyridine, which undergoes an exchange reaction between chlorine and fluorine atoms . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of specialized equipment to handle the reactive intermediates and maintain the stringent reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-19-10-17(21(23,24)25)12-27-20(19)9-14-4-6-18(7-5-14)28-13-16-3-1-2-15(8-16)11-26/h1-8,10,12H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXOGBNPLOKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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